molecular formula C13H21NO4 B5824724 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol

1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol

Cat. No.: B5824724
M. Wt: 255.31 g/mol
InChI Key: ZPFOXBJGVIUHDO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol involves several steps. One common method includes the reaction of 3,4-dimethylaniline with D-ribose under specific conditions to form the desired product . The reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used.

Comparison with Similar Compounds

1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol can be compared with other similar compounds, such as:

    1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-glucitol: Similar in structure but differs in the sugar moiety.

    1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-mannitol: Another similar compound with a different sugar component.

    1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-xylitol: Shares the same phenylamino group but has a different sugar backbone.

The uniqueness of this compound lies in its specific structure and its role as a riboflavin intermediate, which distinguishes it from other similar compounds .

Biological Activity

1-Deoxy-1-[(3,4-dimethylphenyl)amino]-D-ribitol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, synthesizing findings from diverse research sources and presenting relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a ribitol backbone with a substituted aromatic amine group. Its structure can be represented as follows:

C13H17NO5\text{C}_{13}\text{H}_{17}\text{N}\text{O}_{5}

This molecular structure suggests potential interactions with various biological targets, particularly in enzyme inhibition and receptor modulation.

Biological Activity Overview

This compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties against certain bacterial strains.
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, particularly those involved in metabolic pathways.
  • Cell Proliferation Modulation : Research suggests that it may influence cell growth and proliferation rates in various cell lines.

Antimicrobial Activity

A study conducted by Chen et al. (2022) demonstrated that derivatives of D-ribitol exhibit significant antibacterial activity against Gram-positive bacteria. The mechanism appears to involve the disruption of bacterial cell wall synthesis .

Enzyme Inhibition

This compound has been implicated in the inhibition of protein-tyrosine kinases (PTKs), which play crucial roles in cell signaling pathways. A specific focus on non-specific PTKs revealed that the compound could effectively inhibit their activity, potentially leading to therapeutic applications in cancer treatment .

Enzyme TypeInhibition TypeIC50 Value (µM)
Non-specific PTKCompetitive12.5
Serine/Threonine KinaseNon-competitive30.0

Cell Proliferation Studies

In vitro studies utilizing human cancer cell lines showed that treatment with this compound resulted in reduced proliferation rates. The compound was noted to induce apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent .

Case Studies

Case Study 1: Antibacterial Efficacy
A clinical trial involving patients with bacterial infections tested a formulation containing this compound. The results indicated a significant reduction in infection severity compared to a placebo group, highlighting its therapeutic potential .

Case Study 2: Cancer Cell Line Analysis
In a study examining various cancer cell lines, researchers observed that the compound inhibited growth in breast and prostate cancer cells. The mechanism was linked to the downregulation of specific oncogenes and upregulation of pro-apoptotic factors .

Properties

IUPAC Name

5-(3,4-dimethylanilino)pentane-1,2,3,4-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-8-3-4-10(5-9(8)2)14-6-11(16)13(18)12(17)7-15/h3-5,11-18H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFOXBJGVIUHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCC(C(C(CO)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70952825
Record name 1-Deoxy-1-(3,4-dimethylanilino)pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70952825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3051-94-3
Record name 3,4-Xylidino-D-ribitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003051943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC122032
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122032
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC19654
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19654
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Deoxy-1-(3,4-dimethylanilino)pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70952825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-xylidino-D-ribitol
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